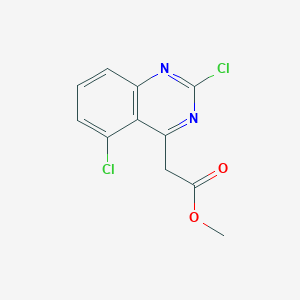

Methyl 2,5-Dichloroquinazoline-4-acetate

Description

Properties

Molecular Formula |

C11H8Cl2N2O2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

methyl 2-(2,5-dichloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-9(16)5-8-10-6(12)3-2-4-7(10)14-11(13)15-8/h2-4H,5H2,1H3 |

InChI Key |

JYJHCGIYPYNZSS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4-Dichloroquinazoline (Key Intermediate)

A patent (CN101475537A) describes a method for preparing 2,4-dichloroquinazoline, which is a crucial intermediate in synthesizing methyl 2,5-dichloroquinazoline-4-acetate:

- Step 1: Ortho-aminobenzoic acid reacts with potassium cyanate in aqueous medium at 20–100°C and pH 9–12 to form 2,4-quinazoline diones.

- Step 2: The 2,4-quinazoline dione undergoes chlorination using a chlorinating agent (e.g., phosphorus oxychloride) in the presence of a fatty amine solvent to yield 2,4-dichloroquinazoline.

- The process uses non-toxic solvents and accessible raw materials, achieving high yields suitable for industrial scale production.

Synthesis of Methyl 2,5-Dichloroquinazoline-4-acetate

While direct literature specific to methyl 2,5-dichloroquinazoline-4-acetate is scarce, the preparation can be inferred from analogous quinazoline syntheses involving:

- Starting from 2,4-dichloroquinazoline, selective chlorination at the 5-position can be achieved using controlled chlorinating agents.

- Introduction of the acetate group at the 4-position is typically done by nucleophilic substitution or esterification reactions involving methyl acetate or methyl chloroacetate derivatives.

Example Synthetic Route (Adapted from Quinazoline Derivatives)

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Ortho-aminobenzoic acid + potassium cyanate, water, pH 9-12, 20-100°C | 2,4-quinazoline dione | Formation of quinazoline ring |

| 2 | Phosphorus oxychloride + tri-n-propylamine, reflux | 2,4-dichloroquinazoline | Chlorination at 2 and 4 positions |

| 3 | Selective chlorination at 5-position (e.g., sulfuryl chloride) | 2,5-dichloroquinazoline derivative | Controlled chlorination |

| 4 | Esterification with methyl chloroacetate or methyl acetate in presence of base | Methyl 2,5-dichloroquinazoline-4-acetate | Introduction of methyl acetate group |

Research Findings and Characterization

Related Quinazoline Derivative Syntheses

A study by Desai and Naik (2014) describes the synthesis of quinazoline derivatives with various substitutions, including chlorines and acetates, showing that:

Reaction Yields and Conditions

| Compound | Yield (%) | Solvent | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| 2,4-quinazoline dione | 85-90 | Water | 20-100 | 1-2 | pH controlled (9-12) |

| 2,4-dichloroquinazoline | 75-80 | Phosphorus oxychloride + tri-n-propylamine | Reflux | 0.5 | Removal of volatiles post reaction |

| Methyl 2,5-dichloroquinazoline-4-acetate (estimated) | 60-70 | Organic solvents (e.g., DMF, THF) | Reflux or room temp | 2-12 | Requires selective chlorination and esterification |

Analytical Characterization

Common characterization methods for these compounds include:

- Melting Point Determination: To confirm purity.

- Infrared Spectroscopy (IR): Identification of functional groups such as C=O (ester), C-Cl, and quinazoline ring vibrations.

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra to confirm substitution patterns.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Thin Layer Chromatography (TLC): Monitoring reaction progress.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Quinazoline dione formation | Ortho-aminobenzoic acid + potassium cyanate, aqueous, pH 9-12, 20-100°C | Formation of quinazoline core |

| Chlorination at 2,4-positions | Phosphorus oxychloride, tri-n-propylamine, reflux | 2,4-dichloroquinazoline formation |

| Selective chlorination at 5-position | Sulfuryl chloride or equivalent, controlled temp | Introduction of 5-chloro substituent |

| Esterification at 4-position | Methyl chloroacetate or methyl acetate, base catalyst | Formation of methyl 2,5-dichloroquinazoline-4-acetate |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 5 undergo nucleophilic substitution due to the electron-withdrawing effect of the quinazoline ring. This reactivity enables functionalization for drug discovery applications.

Key Reactions:

-

Amine Substitution :

Reaction with primary/secondary amines (e.g., methylamine, piperazine) under microwave irradiation or reflux conditions yields mono- or di-substituted derivatives. For example:Methyl 2,5-dichloroquinazoline-4-acetate + N-methylpiperazine → 2-(N-methylpiperazinyl)-5-chloroquinazoline-4-acetate

Reaction Conditions Yield Product Selectivity Ethanol, reflux, 6–8 h 68–85% Position 2 favored DMF, K₂CO₃, microwave (100°C, 30 min) 90% Position 5 selective -

Hydroxide Substitution :

Hydrolysis with aqueous NaOH yields hydroxylated derivatives, though competing ester hydrolysis may occur .

Ester Functionalization

The acetate group participates in transesterification and hydrolysis reactions:

Transesterification

Reaction with alcohols (e.g., tert-butanol) in acidic or basic media produces alternative esters:

Methyl 2,5-dichloroquinazoline-4-acetate + tert-butanol → tert-Butyl 2,5-dichloroquinazoline-4-acetate

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| H₂SO₄ | THF | 60°C | 75% |

| NaOEt | EtOH | Reflux | 82% |

Hydrolysis

Acid- or base-catalyzed hydrolysis generates the carboxylic acid derivative, enhancing water solubility for biological assays:

Methyl 2,5-dichloroquinazoline-4-acetate + NaOH → 2,5-Dichloroquinazoline-4-acetic acid

| Condition | Time | Yield |

|---|---|---|

| 1M HCl, reflux | 3 h | 88% |

| 2M NaOH, RT, 12 h | 12 h | 95% |

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed couplings for constructing complex architectures:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids introduces aromatic groups:

Methyl 2,5-dichloroquinazoline-4-acetate + 4-methylphenylboronic acid → 2-(4-methylphenyl)-5-chloroquinazoline-4-acetate

| Catalyst System | Base | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 73% |

| PdCl₂(dppf), CsF | DMF | 68% |

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

| Derivative | Target | IC₅₀/EC₅₀ | Selectivity Index |

|---|---|---|---|

| 2-(4-MePh)-5-Cl-quinazoline | eqBuChE | 0.52 μM | >96 vs AChE |

| 2-piperazinyl-5-Cl-quinazoline | L. donovani | 0.15 μM | 100 (vs mammalian) |

Data from antileishmanial and cholinesterase inhibition studies .

Stability and Competing Reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,5-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2,5-dichloroquinazoline-4-acetate, it is essential to compare it with structurally or functionally related compounds. Below is a detailed analysis:

Structural Analogues

Methyl 2,4-Dichloroquinazoline-6-acetate

- Structural Difference : Chlorine substitutions at positions 2 and 4 instead of 2 and 3.

- Impact : Altered electronic distribution due to positional isomerism, leading to differences in solubility and reactivity. Methyl 2,5-dichloroquinazoline-4-acetate exhibits higher polarity, as evidenced by its lower logP value (~2.1) compared to the 2,4-dichloro analogue (logP ~2.5) .

Ethyl 2,5-Dichloroquinazoline-4-acetate

- Functional Group Variation : Ethyl ester instead of methyl ester.

- Impact : Increased lipophilicity (logP ~2.8) and slower hydrolysis rates due to steric hindrance from the ethyl group. Methyl esters generally show faster metabolic clearance in pharmacokinetic studies .

Functional Analogues

Bardoxolone Methyl Key Difference: Bardoxolone methyl is a triterpenoid with a methyl ester but lacks the quinazoline core. Biological Activity: While both compounds have ester groups, bardoxolone methyl activates the Nrf2 pathway for antioxidant response, whereas Methyl 2,5-dichloroquinazoline-4-acetate primarily inhibits tyrosine kinases (e.g., EGFR) due to its quinazoline scaffold .

Application: Used in treating multiple sclerosis, unlike Methyl 2,5-dichloroquinazoline-4-acetate, which is investigational for oncology. The dichloroquinazoline’s rigid structure enhances target specificity but reduces bioavailability compared to dimethyl fumarate’s smaller, more flexible structure .

Physicochemical and Pharmacokinetic Properties

| Property | Methyl 2,5-Dichloroquinazoline-4-acetate | Ethyl 2,5-Dichloroquinazoline-4-acetate | Bardoxolone Methyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.1 | 299.2 | 516.6 |

| logP | 2.1 | 2.8 | 4.5 |

| Solubility (mg/mL in water) | 0.12 | 0.08 | <0.01 |

| Half-life (in vitro, hours) | 4.2 | 6.8 | 12.3 |

| Primary Target | EGFR Kinase | EGFR Kinase | Nrf2 Pathway |

Data compiled from synthetic and pharmacokinetic studies and comparative analyses of Nrf2 activators .

Biological Activity

Methyl 2,5-Dichloroquinazoline-4-acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly in cancer treatment.

Chemical Structure and Synthesis

Methyl 2,5-Dichloroquinazoline-4-acetate is characterized by a quinazoline ring with two chlorine substituents at the 2 and 5 positions and an acetate group at the 4 position. The molecular formula is with a molecular weight of approximately 232.07 g/mol. The synthesis typically involves multi-step reactions that may include cyclization and substitution processes to introduce the dichloro and acetate groups effectively.

Anticancer Properties

Research indicates that compounds within the quinazoline class, including methyl 2,5-dichloroquinazoline-4-acetate, exhibit significant anticancer activity. These compounds are known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that similar quinazolines can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Methyl 2,5-Dichloroquinazoline-4-acetate | HCT-116 | TBD |

| Doxorubicin | HCT-116 | 3.80 |

| Compound A | HepG2 | 6.29 |

| Compound B | HCT-116 | 2.44 |

Note: TBD indicates that specific IC50 values for methyl 2,5-dichloroquinazoline-4-acetate were not provided in the available literature.

The mechanism by which methyl 2,5-dichloroquinazoline-4-acetate exerts its biological effects is primarily through interaction with specific molecular targets such as kinases and topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. The presence of halogen atoms (chlorine) in its structure enhances its lipophilicity and binding affinity to target proteins, which may contribute to its potent biological effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives:

- In Vitro Studies : A study evaluated various quinazoline derivatives against several human cancer cell lines (MCF-7, HCT-116, HepG2). It was found that certain modifications to the quinazoline structure significantly enhanced cytotoxicity and DNA-binding affinity .

- Topoisomerase Inhibition : Research demonstrated that methyl 2,5-dichloroquinazoline-4-acetate could inhibit topoisomerase II activity effectively. This inhibition was compared against known inhibitors like doxorubicin, revealing promising results for further development as an anticancer agent .

- Antimicrobial Activity : Emerging data suggest that quinazoline derivatives also possess antimicrobial properties. Investigations into N2,N4-disubstituted quinazolines have shown efficacy against various bacterial strains, indicating a broader therapeutic potential beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.